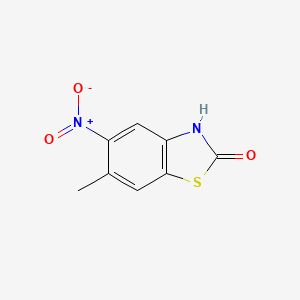
6-methyl-5-nitro-3H-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitro-3H-1,3-benzothiazol-2-one can be achieved through several synthetic pathways. Another approach includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acylation reactions under controlled conditions. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, and other substituted benzothiazole derivatives.
Scientific Research Applications
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-3H-1,3-benzothiazol-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects . The compound’s ability to inhibit specific enzymes and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3H-1,3-benzothiazol-2-one: Lacks the nitro group, resulting in different chemical properties and applications.
5-Nitro-1,2-benzothiazol-3-amine: Contains an amino group instead of a methyl group, leading to variations in reactivity and biological activity.
6-Nitro-2-benzothiazolinone: Similar structure but different substitution pattern, affecting its chemical behavior and uses.
Uniqueness
6-Methyl-5-nitro-3H-1,3-benzothiazol-2-one is unique due to the presence of both a nitro group and a methyl group on the benzothiazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
53827-54-6 |
|---|---|
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
6-methyl-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-7-5(9-8(11)14-7)3-6(4)10(12)13/h2-3H,1H3,(H,9,11) |
InChI Key |
JLICLTZWAODDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















